Broussonetine B

Description

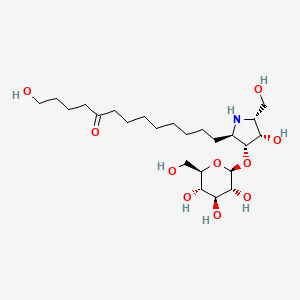

Structure

2D Structure

Properties

Molecular Formula |

C24H45NO10 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one |

InChI |

InChI=1S/C24H45NO10/c26-12-8-7-10-15(29)9-5-3-1-2-4-6-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16-,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 |

InChI Key |

XRCYKIVYVCRJAM-BMSKXHDZSA-N |

Isomeric SMILES |

C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation of Broussonetine B

Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H-¹³C HMBC 2D-NMR Techniques

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that reveals correlations between protons and carbons separated by two or three bonds. nih.govemerypharma.com This method was crucial in assembling the complete structure of Broussonetine B by connecting its distinct molecular fragments.

The HMBC spectrum provides the necessary long-range connectivity information. sdsu.edu For this compound, this technique would have been used to:

Establish the link between the long alkyl side chain and the pyrrolidine (B122466) ring by observing correlations between protons on the chain's first carbon (C-1') and carbons C-2 and C-5 of the pyrrolidine ring.

Confirm the attachment point of the glucose unit by identifying a correlation between the anomeric proton of the β-D-glucopyranoside and carbon C-4 of the pyrrolidine ring.

Piece together the carbon framework of the lengthy (9-oxo-13-hydroxytridecyl) side chain by observing multiple-bond correlations between its various protons and carbons.

Verify the connectivity within the pyrrolidine ring itself, complementing data from other NMR experiments like COSY and HSQC. sdsu.eduresearchgate.net

By analyzing these long-range correlations, the relative positions of the hydroxymethyl group, the hydroxyl group, the glucopyranoside moiety, and the alkyl chain on the pyrrolidine core were unequivocally determined.

Absolute Stereochemistry Determination

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical final step in structural elucidation. For the broussonetine alkaloids, including this compound, chemical derivatization methods coupled with spectroscopic analysis were employed.

The benzoate (B1203000) chirality method was utilized to establish the absolute stereochemistry of the polyhydroxylated pyrrolidine core common to this family of alkaloids. clockss.org This chiroptical technique relies on the principle of exciton (B1674681) coupling between the benzoate groups introduced onto vicinal hydroxyl groups. thieme-connect.de

In the study of the broussonetines, this method was applied to broussonetinine A, the aglycone of the related Broussonetine A. clockss.org A dibenzoate derivative was synthesized, and its circular dichroism (CD) spectrum was measured. The resulting spectrum showed a split Cotton effect, which is characteristic of exciton coupling. clockss.org The signs of these effects directly correlate to the chirality, or spatial arrangement, of the hydroxyl groups. The observed CD data established the absolute configuration of the pyrrolidine ring as (2R,3R,4R,5R). clockss.org

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Effect Type |

|---|---|---|

| 237 | -15.9 | Negative Cotton Effect |

| 223 | +16.4 | Positive Cotton Effect |

Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral alcohols. nih.govresearchgate.net The method involves converting the chiral alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The differing spatial arrangement of the phenyl group in the resulting diastereomers causes predictable shielding or deshielding effects on nearby protons, which can be observed in the ¹H-NMR spectrum. oregonstate.edu

Structural Formulation of this compound

Through the combination of mass spectrometry, extensive 1D and 2D NMR analyses, and stereochemical determination methods, the complete structure of this compound was established. nih.govjst.go.jp

The molecular formula was determined to be C₂₄H₄₅NO₁₀ by positive high-resolution fast atom bombardment mass spectrometry. clockss.org The compound was ultimately formulated as 2β-hydroxymethyl-3β-hydroxy-5α-(9-oxo-13-hydroxytridecyl)-pyrrolidine-4-O-β-D-glucopyranoside. nih.govjst.go.jp This structure features a highly substituted pyrrolidine ring, which is a common feature among many glycosidase inhibitors, linked to a long, functionalized lipophilic carbon chain. clockss.orgrsc.org

Chemical Synthesis and Analogues of Broussonetine B

General Synthetic Strategies for Broussonetine Alkaloids

The synthesis of broussonetine alkaloids, a class of polyhydroxylated pyrrolidine (B122466) and piperidine iminosugars, has garnered significant attention due to their potent biological activities. researchgate.net A key challenge in the total synthesis of these molecules, including Broussonetine B, is the stereoselective installation of the 1-C-alkyl substituent. Chemists have developed several strategic approaches to address this challenge, creating a versatile toolbox for constructing these complex natural products and their analogues. researchgate.net These strategies often begin with a chiral precursor, such as a carbohydrate or amino acid, to establish the stereochemistry of the core ring structure. The subsequent installation of the side chain is a pivotal step that defines the specific broussonetine target.

The methods for attaching the characteristic alkyl side chain to the heterocyclic core are diverse, reflecting the ingenuity of synthetic organic chemistry. These approaches can be broadly categorized based on the key carbon-carbon bond-forming reaction employed. researchgate.net Common strategies include nucleophilic additions to various electrophilic precursors like aldimines, cyclic imides, and glycosylamines, as well as specialized named reactions that offer high levels of control and efficiency. researchgate.net

One of the most direct methods for forming the carbon-carbon bond required for the alkyl substituent is the nucleophilic addition of an organometallic reagent to an aldimine (or a related imine derivative). thieme-connect.dewiley-vch.de In this approach, the pyrrolidine or piperidine core is elaborated into an electrophilic aldimine. The addition of a carbon nucleophile, such as an organolithium or Grignard reagent, to the carbon-nitrogen double bond establishes the new stereocenter at the point of attachment. thieme-connect.dewiley-vch.de

The success of this strategy often depends on the stability of the aldimine and the ability to control the stereoselectivity of the addition. The inherent reactivity of imines is lower than that of their corresponding aldehydes due to the smaller electronegativity difference between carbon and nitrogen. thieme-connect.dewiley-vch.de To enhance reactivity, electron-withdrawing groups are frequently attached to the nitrogen atom. thieme-connect.de The choice of the nitrogen-protecting group, the organometallic reagent, and the reaction conditions are all critical factors in achieving the desired yield and diastereoselectivity. wiley-vch.de

| Parameter | Description | Significance in Synthesis |

| Substrate | N-protected aldimine derived from a chiral pyrrolidine or piperidine precursor. | The precursor sets the initial stereochemistry of the core ring. |

| Nucleophile | Typically organolithium (R-Li) or Grignard (R-MgX) reagents. thieme-connect.dewiley-vch.de | The "R" group of the nucleophile becomes the alkyl substituent of the target alkaloid. |

| Key Transformation | C=N bond of the imine is attacked by the carbanionic nucleophile. | Forms the crucial C-C bond and creates a new stereocenter. |

| Challenges | Lower electrophilicity of imines compared to carbonyls; control of stereoselectivity. thieme-connect.de | Requires activation (e.g., N-acyl, N-sulfonyl groups) and careful optimization of conditions. |

Grignard reagents (organomagnesium halides) are powerful and widely used nucleophiles for installing the alkyl side chain in broussonetine synthesis. organic-chemistry.orgmasterorganicchemistry.com This strategy can be applied to several types of electrophilic precursors derived from carbohydrates.

Glycosylamines: These compounds, formed from a sugar and an amine, can be precursors to cyclic imines or related electrophiles. The addition of a Grignard reagent can stereoselectively install the side chain.

Cyclic Imides: A common strategy involves the use of a pyroglutamate-derived cyclic imide. The Grignard reagent adds to one of the carbonyl groups, which is then followed by reduction and further transformations to yield the desired pyrrolidine alkaloid.

Carbohydrates: Direct addition to carbohydrate-derived lactones or other carbonyl-containing intermediates is also a viable route. The Grignard reagent adds to the carbonyl group, and subsequent chemical manipulations convert the resulting intermediate into the target structure.

A significant advantage of using Grignard reagents is their high reactivity, which allows for the formation of carbon-carbon bonds with a wide range of electrophiles. masterorganicchemistry.com However, their high basicity requires careful protection of acidic functional groups, such as hydroxyl groups, which are abundant in carbohydrate-based starting materials. mnstate.edu

| Precursor Type | Reaction with Grignard Reagent | Resulting Intermediate |

| Glycosylamine-derived imine | Nucleophilic addition to the C=N bond. | An amine with the newly installed alkyl side chain. |

| Cyclic Imide | Addition to one of the imide's carbonyl groups. | A hemiaminal or related adduct that can be further reduced. |

| Carbohydrate-derived lactone | Addition to the ester carbonyl group. | A lactol (cyclic hemiacetal) which can be converted to the heterocyclic core. |

The Weinreb ketone synthesis is a reliable and versatile two-step method for preparing ketones, which serve as key intermediates for installing the alkyl substituent. wikipedia.orgmychemblog.com The process involves the reaction of an N,O-dimethylhydroxylamine, known as a Weinreb amide, with an organometallic reagent. tcichemicals.comchemeurope.com

In the context of broussonetine synthesis, a carboxylic acid or ester functionality on the heterocyclic core is first converted to a Weinreb amide. This amide is then treated with a Grignard or organolithium reagent corresponding to the desired alkyl side chain. orientjchem.org The key advantage of this method is that the reaction stops cleanly at the ketone stage without the common problem of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com This is due to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. chemeurope.com The resulting ketone can then be stereoselectively reduced to the corresponding alcohol, establishing the correct stereochemistry for the broussonetine target.

| Step | Reactants | Product | Key Feature |

| 1. Amide Formation | Carboxylic acid/ester on the heterocyclic core + N,O-dimethylhydroxylamine. orientjchem.org | Weinreb amide. | Creates a stable precursor for the next step. |

| 2. C-C Bond Formation | Weinreb amide + Organometallic reagent (e.g., Grignard). tcichemicals.com | Stable tetrahedral intermediate. | The chelated intermediate prevents over-addition of the nucleophile. wikipedia.org |

| 3. Workup | Addition of aqueous acid. | Ketone. | The intermediate collapses to form the desired ketone. |

| 4. Reduction | Ketone + Stereoselective reducing agent. | Secondary alcohol with the desired stereochemistry. | Establishes the final stereocenter on the side chain. |

The allylation of hemi-aminals provides a powerful method for introducing a three-carbon unit that can be further elaborated into the required alkyl substituent. Hemi-aminals are generated in situ from the corresponding lactam (cyclic amide) precursor, often derived from a pyroglutamic acid framework.

The nucleophilic addition of an allyl group, typically using allyltrimethylsilane in the presence of a Lewis acid or an allylic organometallic reagent, to the transient N-acyliminium ion formed from the hemi-aminal results in the formation of the C-allyl derivative. organic-chemistry.org This reaction often proceeds with high diastereoselectivity, controlled by the existing stereocenters in the heterocyclic ring. The installed allyl group is a versatile chemical handle; it can be subsequently modified through reactions such as ozonolysis followed by reduction or Wittig-type reactions, or through olefin metathesis, to construct the full-length alkyl side chain. This strategy was notably employed in the stereochemical assignment and total synthesis of (+)-Broussonetine H. nih.govacs.orgresearchgate.net

| Starting Material | Key Intermediate | Allylating Agent | Product of Allylation | Subsequent Transformations |

| N-protected lactam | Hemi-aminal / N-Acyliminium ion | Allyltrimethylsilane/Lewis Acid or Allylmagnesium bromide | C-allylated pyrrolidine/piperidine | Olefin metathesis, ozonolysis, hydrogenation |

The Petasis reaction is a multicomponent reaction that brings together an amine, a carbonyl compound (often an α-hydroxy aldehyde derived from a sugar), and an organoboronic acid to form substituted amines. nih.govorganic-chemistry.orgwikipedia.org This reaction has proven to be a highly effective method for the stereoselective synthesis of the core structures of broussonetine alkaloids.

In this strategy, a chiral α-hydroxy aldehyde serves as the carbonyl component, and an amine forms the nitrogen-containing ring. The vinyl- or aryl-boronic acid provides the atoms for the substituent. wikipedia.org The reaction is believed to proceed through the condensation of the amine and aldehyde, followed by the formation of an intermediate that facilitates the intramolecular transfer of the organic group from the boron atom to the iminium carbon. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and the tolerance of a wide variety of functional groups. wikipedia.org When a chiral α-hydroxy aldehyde is used, the reaction often proceeds with excellent diastereoselectivity, producing the anti-product, due to a proposed transition state involving a boronate ester with the adjacent hydroxyl group. wikipedia.org

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Boronic Acid) | Key Advantages |

| Forms the nitrogen atom of the heterocycle. | A chiral α-hydroxy aldehyde (e.g., derived from glyceraldehyde). | A vinyl- or aryl-boronic acid. wikipedia.org | Multicomponent, high stereoselectivity, mild conditions, functional group tolerance. nih.govwikipedia.org |

Approaches to Installing the Alkyl Substituent

Side Chain Elaboration and Functionalization

Once the pyrrolidine core is constructed, the next critical phase is the installation of the long, functionalized side chain characteristic of the broussonetine family.

Cross-metathesis (CM) has emerged as one of the most versatile and widely used methods for attaching the side chain in broussonetine synthesis. nih.govbeilstein-journals.org This reaction, typically promoted by a second-generation Grubbs catalyst, allows for the convergent coupling of the pyrrolidine core (containing a terminal alkene) with a separately synthesized side chain fragment. beilstein-journals.org The power of this approach lies in its tolerance of various functional groups, which often eliminates the need for extensive protection-deprotection sequences. nih.gov

In the synthesis of broussonetines D and M, a cross-metathesis step was a key feature, demonstrating the strategy's effectiveness. researchgate.net The reaction couples the pyrrolidine moiety with a terminal alkene representing the side chain, forming a new carbon-carbon double bond. This double bond is then typically reduced via catalytic hydrogenation in a subsequent step to yield the final saturated side chain of the natural product. nih.gov The CM reaction provides a modular approach, enabling the synthesis of a wide array of natural broussonetines and their analogues by simply varying the side chain coupling partner. beilstein-journals.org

The synthesis of the side chain itself requires precise control over its stereochemistry, particularly the hydroxyl groups. Asymmetric allylation reactions are frequently employed to set the stereocenters within the side chain fragment before its coupling to the pyrrolidine core. nih.gov

Key methods include Brown's asymmetric allylation and Keck asymmetric allylation, which allow for the defined stereochemistry of remote hydroxyl groups on the side chain. nih.gov For example, in a synthesis of broussonetine M, Brown's asymmetric allylation of an aldehyde was used to furnish a homoallylic alcohol with high optical purity. This alcohol intermediate is then further elaborated through steps like hydroboration-oxidation and Wittig olefination to generate the full side chain fragment, ready for the cross-metathesis reaction. These stereocontrolled reactions are crucial for the total synthesis of the specific diastereomer corresponding to the natural product.

Table 2: Common Reactions in Side Chain Synthesis and Elaboration

| Reaction Type | Purpose | Key Reagent/Catalyst | Example Application |

| Asymmetric Allylation | Establishes stereochemistry of hydroxyl groups | Brown's or Keck's chiral reagents | Synthesis of broussonetine M side chain nih.gov |

| Cross-Metathesis (CM) | Couples pyrrolidine core and side chain | Grubbs II catalyst | Synthesis of broussonetines C, D, M, O, and P beilstein-journals.org |

| Catalytic Hydrogenation | Saturates the side chain double bond | Pd/C, Pd(OH)2 | Final step in broussonetine D and M synthesis nih.gov |

Enantioselective and Diastereoselective Synthetic Methodologies

The total synthesis of a specific broussonetine isomer is fundamentally dependent on highly selective enantioselective and diastereoselective reactions. The absolute and relative stereochemistry of multiple chiral centers in both the pyrrolidine core and the side chain must be precisely controlled.

Asymmetric methods are employed at various stages. The construction of the pyrrolidine core from chiral 1,3-oxazines or sugar-derived nitrones inherently relies on the chirality of the starting material to direct the formation of new stereocenters. mdpi.comresearchgate.net Diastereoselective allylation of a pyrrolidine aldehyde is a key step in strategies utilizing the oxazine approach. researchgate.net Similarly, the nucleophilic addition to sugar-derived nitrones proceeds with high diastereoselectivity. mdpi.com For the side chain, enantioselective reactions like the Keck or Brown allylations are critical for installing remote stereocenters. nih.gov In the total synthesis of (+)-broussonetine H, ambiguous stereocenters were independently installed using distinct asymmetric methods, including a diastereoselective and enantioselective iridium-catalyzed spiroketalization and Brown allylation, showcasing a convergent approach to control stereochemistry. nih.govacs.org

Synthesis of this compound Analogues and Stereoisomers

The synthetic strategies developed for broussonetines are highly adaptable, allowing for the preparation of a wide range of analogues and stereoisomers for structure-activity relationship (SAR) studies. By strategically modifying the starting materials and key intermediates, chemists can access compounds with different stereochemistries or varied side chains. nih.gov

For instance, the enantiomer of a natural product can be synthesized by simply starting with the enantiomeric sugar. The synthesis of ent-broussonetine M (the enantiomer of broussonetine M) was accomplished by using L-arabinose-derived nitrone instead of the D-arabinose-derived precursor. nih.govmdpi.com Furthermore, other stereoisomers can be generated by using different sugar precursors, such as L-lyxo-nitrone or L-xylo-nitrone, which alter the stereochemistry of the hydroxyl groups on the pyrrolidine ring. nih.govmdpi.com Analogues with modified side chains have also been prepared by introducing different alkene partners in the cross-metathesis reaction. nih.gov This flexibility has enabled the synthesis of numerous broussonetine analogues, leading to the discovery that the configuration of the pyrrolidine ring plays a key role in their glycosidase inhibitory activities. nih.gov

Preparation of L-Enantiomers and Pyrrolidine Core Stereoisomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the synthesis of the unnatural L-enantiomer of this compound, as well as other stereoisomers of its pyrrolidine core, is of significant interest for understanding the stereochemical requirements for its biological targets and for developing stereochemically diverse libraries of analogues.

A common and effective strategy for the asymmetric synthesis of the various stereoisomers of the broussonetine pyrrolidine core involves the use of carbohydrate-derived chiral synthons. mdpi.comresearchgate.net Sugars, with their inherent chirality, provide a readily available source of stereochemically defined starting materials. For instance, the synthesis of the enantiomer of Broussonetine M (ent-Broussonetine M) and other stereoisomers has been successfully achieved starting from L-arabinose. mdpi.comresearchgate.net This approach typically involves the conversion of the starting sugar into a cyclic nitrone, which then serves as a key intermediate for the construction of the pyrrolidine ring. mdpi.comresearchgate.net

The general synthetic sequence can be outlined as follows:

Preparation of the Cyclic Nitrone: The chosen L-sugar, such as L-arabinose, is converted into a five-membered cyclic nitrone. The stereochemistry of the hydroxyl groups on the resulting pyrrolidine ring is dictated by the stereochemistry of the starting sugar. By selecting different L-sugars (e.g., L-xylose, L-lyxose), a variety of pyrrolidine core stereoisomers can be accessed. mdpi.comresearchgate.net

Addition of the Side Chain Precursor: The alkyl side chain, or a precursor to it, is introduced by the nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to the cyclic nitrone. This reaction is often highly diastereoselective, leading to the formation of a hydroxylamine with a specific stereochemistry at the point of side chain attachment. mdpi.com

Formation of the Pyrrolidine Ring: The resulting hydroxylamine is then subjected to a series of transformations, typically involving reduction and cyclization, to form the fully elaborated polyhydroxylated pyrrolidine ring. mdpi.com

By employing this strategy, a range of stereoisomers of the broussonetine pyrrolidine core can be systematically prepared. The following table summarizes the synthesis of various Broussonetine M stereoisomers from different starting materials, illustrating the versatility of this approach.

| Target Stereoisomer | Starting Material | Key Intermediate |

|---|---|---|

| ent-Broussonetine M | L-Arabinose | L-arabino-nitrone (ent-14) |

| ent-3-epi-Broussonetine M | L-Lyxose | L-lyxo-nitrone (ent-3-epi-14) |

| 2-epi-Broussonetine M | L-Xylose | L-xylo-nitrone (2-epi-14) |

This modular approach allows for the generation of a diverse set of stereoisomers, which are invaluable for detailed structure-activity relationship studies.

Design and Synthesis of Modified Alkyl Side Chains

The long alkyl side chain of this compound plays a crucial role in its interaction with biological targets. Modification of this chain offers a powerful means to modulate the potency and selectivity of these compounds. Research in this area has explored variations in chain length, the introduction of different functional groups, and alterations to the degree of saturation.

A key synthetic methodology that has enabled the efficient synthesis of Broussonetine analogues with modified side chains is the cross-metathesis (CM) reaction. mdpi.comrsc.org This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, allows for the coupling of the pyrrolidine core, bearing a short alkene chain, with a variety of functionalized long-chain alkenes. mdpi.com This strategy provides a convergent and flexible route to a wide range of analogues.

For example, the first total synthesis of (+)-Broussonetine W, which possesses an α,β-unsaturated ketone in its side chain, utilized a D-arabinose derived cyclic nitrone for the construction of the pyrrolidine core. rsc.org The synthesis of analogues of (+)-Broussonetine W with variable side chain lengths and different pyrrolidine core configurations has also been reported, providing valuable insights into the impact of these structural features on glycosidase inhibition. rsc.org

The design and synthesis of these analogues are driven by the desire to understand the specific interactions between the alkyl side chain and the target enzyme. Modifications can include:

Varying Chain Length: Synthesizing analogues with shorter or longer alkyl chains can help to determine the optimal length for binding to the target.

Introducing Functional Groups: The incorporation of functional groups such as ketones, esters, or aromatic rings into the side chain can introduce new interactions with the enzyme and alter the compound's physicochemical properties. rsc.org

Modifying Saturation: The presence of double or triple bonds in the side chain can affect its conformation and flexibility, which in turn can influence binding affinity.

The following table provides examples of Broussonetine analogues with modified alkyl side chains and the synthetic strategies employed.

| Analogue | Modification | Key Synthetic Strategy | Reference |

|---|---|---|---|

| (+)-Broussonetine W Analogues | Variable side chain length | Nucleophilic addition to a cyclic nitrone | rsc.org |

| Broussonetine M Analogues | Stereochemical variations in the side chain | Cross-metathesis (CM) and Keck asymmetric allylation | mdpi.comresearchgate.net |

The systematic synthesis and biological evaluation of these modified analogues are crucial for the development of new and more effective therapeutic agents based on the Broussonetine scaffold.

Biological Activities and Molecular Mechanisms of Broussonetine B

Glycosidase Inhibitory Profile of Broussonetine B

This compound exhibits a distinct pattern of inhibition against various glycosidase enzymes. Its activity is particularly pronounced against certain types of these enzymes, highlighting its potential as a selective inhibitor.

Inhibition of Beta-Galactosidase

This compound, along with its aglycone, broussonetinine B, has demonstrated strong inhibitory activity against β-galactosidase. nih.gov This inhibitory effect is a significant characteristic of its biological profile. The aglycones of broussonetine A and B, namely broussonetinine A and B, have been specifically identified as potent inhibitors of β-galactosidase. nih.gov

Inhibition of Alpha-Mannosidase

In addition to its effect on β-galactosidase, this compound's aglycone, broussonetinine B, also shows strong inhibition of α-mannosidase. nih.gov This dual inhibitory action against both β-galactosidase and α-mannosidase underscores the specific, yet targeted, nature of its bioactivity.

Comparative Analysis with Other Broussonetines' Glycosidase Inhibition

The broussonetine family of alkaloids displays a wide range of glycosidase inhibitory activities. For instance, broussonetines E and F are potent inhibitors of α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase. nih.gov In contrast, broussonetines K and L inhibit β-glucosidase, β-galactosidase, and β-mannosidase but not α-glucosidase. pharm.or.jp Broussonetine M is a potent inhibitor of β-galactosidase from bovine liver. nih.govresearchgate.net Synthetic analogues have also been developed to explore the structure-activity relationship, with some showing potent and selective inhibition of either β-galactosidase or α-glucosidase. researchgate.netrsc.org

The inhibitory specificity and potency are influenced by the stereochemistry of the polyhydroxylated pyrrolidine (B122466) ring and the functional groups on the long alkyl side chain. nih.govnih.gov For example, the enantiomer of (+)-broussonetine W is a selective and potent inhibitor of α-glucosidase, whereas (+)-broussonetine W itself is a potent and selective inhibitor of β-galactosidase. rsc.org This highlights the critical role of the pyrrolidine core's configuration in determining inhibitory activity. rsc.org

Table 1: Comparative Glycosidase Inhibition by Various Broussonetines

| Compound | α-Glucosidase Inhibition | β-Glucosidase Inhibition | β-Galactosidase Inhibition | α-Mannosidase Inhibition | β-Mannosidase Inhibition | Reference |

|---|---|---|---|---|---|---|

| Broussonetinine B (aglycone of this compound) | - | - | Strong | Strong | - | nih.gov |

| Broussonetine E | Strong | Strong | Strong | - | Strong | nih.gov |

| Broussonetine F | Strong | Strong | Strong | - | Strong | nih.gov |

| Broussonetine K | No | Yes | Yes | - | Yes | pharm.or.jp |

| Broussonetine L | No | Yes | Yes | - | Yes | pharm.or.jp |

| Broussonetine M | - | - | Potent (IC50 = 8.1 μM) | - | - | nih.govresearchgate.net |

| (+)-Broussonetine W | - | - | Potent (IC50 = 0.03 μM) | - | - | rsc.org |

| ent-(+)-Broussonetine W | Potent (IC50 = 0.047 μM) | - | - | - | - | rsc.org |

Note: "-" indicates data not specified in the provided sources.

Mechanisms of Glycosidase Inhibition

The inhibitory action of this compound and related compounds stems from their structural mimicry of the natural substrates of glycosidases, allowing them to interact with the enzyme's active site.

Molecular Interactions with Enzyme Active Sites

The core of glycosidase inhibition by iminosugars like the broussonetines lies in their ability to bind to the enzyme's active site. wikipedia.org The active site is a specific region of the enzyme, typically a groove or pocket, where the substrate binds and the chemical reaction is catalyzed. wikipedia.org The interaction between the inhibitor and the active site is typically non-covalent, involving hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. wikipedia.org The polyhydroxylated pyrrolidine ring of broussonetines is structurally similar to the pyranose ring of carbohydrate substrates. This structural resemblance allows them to fit into the active site, where the hydroxyl groups can form hydrogen bonds with the amino acid residues of the enzyme, effectively blocking the entry of the natural substrate. The mechanism is generally attributed to the inhibitor's structural similarity to the oxacarbenium ion-like transition state that forms during the hydrolysis of the glycosidic bond. acs.org

Influence of Chemical Structure on Inhibitory Specificity

The specificity of glycosidase inhibition by broussonetines is intricately linked to their chemical structure. nih.govnih.gov Both the stereochemistry of the polyhydroxylated pyrrolidine core and the nature of the long alkyl side chain play crucial roles in determining which glycosidases are inhibited and to what extent. nih.govnih.gov

The configuration of the hydroxyl groups on the pyrrolidine ring is a key determinant of inhibitory specificity. nih.gov Different stereoisomers can exhibit vastly different inhibitory profiles. For example, the natural form of a broussonetine might be a potent β-galactosidase inhibitor, while its enantiomer (mirror image) could be a selective α-glucosidase inhibitor. researchgate.netrsc.org This demonstrates that the precise spatial arrangement of the hydroxyl groups is critical for complementary binding to the active site of a specific glycosidase.

Potential Therapeutic Research Avenues Based on Glycosidase Inhibition

The potent and often selective glycosidase inhibitory activity of this compound and its analogues has opened several promising avenues for therapeutic research. Glycosidases are a class of enzymes crucial for various physiological and pathological processes. Their inhibition can modulate key biological pathways, suggesting potential applications in a range of diseases. The structural similarity of broussonetines to natural sugar substrates allows them to act as competitive inhibitors of these enzymes. Research into these compounds, including this compound, has highlighted their potential in the management of glycosidase-related disorders. researchgate.netdoi.org

Research into Glycosidase-Related Disorders (e.g., Cancer, Diabetes, HIV-AIDS)

The selective inhibition of specific glycosidases by broussonetine alkaloids is a key area of interest for their therapeutic potential in several major diseases, including cancer, diabetes, and HIV/AIDS. doi.org While research on this compound itself is part of a broader investigation into this class of compounds, the findings for its analogues provide strong rationale for its potential applications. researchgate.netmdpi.com

Cancer:

The role of glycosidases in cancer progression is multifaceted, involving processes such as cell-cell recognition, adhesion, and metastasis. Certain cancer cells exhibit altered glycosylation patterns on their surface proteins, which can be modulated by glycosidase inhibitors. Analogues of this compound, such as Broussonetine E, F, and G, have demonstrated potent inhibition of β-glycosidases, indicating potential as antitumor agents. researchgate.netnih.gov The therapeutic hypothesis is that by inhibiting specific glycosidases, these compounds could interfere with the biosynthesis of cancer-related glycoproteins, thereby impeding tumor growth and spread. Research on synthetic analogues of broussonetines has shown that these molecules can induce apoptosis (programmed cell death) in cancer cells and inhibit cell migration, crucial steps in cancer progression. researchgate.net For instance, a tridecylpyrrolidine analogue demonstrated the ability to trigger both intrinsic and extrinsic apoptotic pathways in colon cancer cells. researchgate.net

Diabetes Mellitus:

One of the established therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidases in the digestive tract. psu.edu These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. psu.edu Several broussonetine analogues have been identified as potent α-glucosidase inhibitors. researchgate.net For example, the enantiomers of Broussonetine I and J2 are effective inhibitors of α-glucosidase. nih.gov Although specific studies on this compound's effect on α-glucosidase are part of the broader research on this class of compounds, the general inhibitory profile of broussonetines suggests its potential as an antidiabetic agent. researchgate.netmdpi.com The inhibition of these enzymes could help in maintaining better glycemic control in individuals with diabetes. psu.edu

HIV-AIDS:

The life cycle of the Human Immunodeficiency Virus (HIV) is dependent on the host cell's machinery for the proper folding and processing of its viral envelope glycoproteins, such as gp120 and gp41. These glycoproteins are essential for viral entry into host cells. The processing of these glycoproteins involves cellular glycosidases. Inhibition of these enzymes can lead to misfolded glycoproteins, which are then unable to mediate viral fusion and entry, thus inhibiting viral replication. researchgate.netnih.gov Broussonetine analogues, specifically Broussonetine E, F, and G, have been noted for their potential as anti-HIV agents due to their potent β-glycosidase inhibitory activity. nih.gov This suggests that this compound could also interfere with the HIV life cycle through a similar mechanism. The development of glycosidase inhibitors represents a promising strategy for antiviral therapy, and the unique structure of this compound makes it a candidate for further investigation in this area. frontiersin.orgfrontiersin.orgrsc.org

The following table summarizes the glycosidase inhibitory activities of various Broussonetine analogues, providing a comparative context for the potential activity of this compound.

| Compound | Enzyme | Source | IC50 (µM) |

| Broussonetine I | β-Glucosidase | - | 2.9 researchgate.netnih.gov |

| ent-Broussonetine I | α-Glucosidase | - | 0.33 researchgate.netnih.gov |

| ent-Broussonetine J2 | α-Glucosidase | - | 0.53 researchgate.netnih.gov |

| (+)-Broussonetine W | β-Galactosidase | - | 0.03 researchgate.netresearchgate.net |

| ent-(+)-Broussonetine W | α-Glucosidase | - | 0.047 researchgate.netresearchgate.net |

| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 researchgate.netresearchgate.net |

| Broussonetine M | β-Galactosidase | Bovine Liver | 2.3 researchgate.netresearchgate.net |

| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 researchgate.netresearchgate.net |

| ent-Broussonetine M | Maltase | Rat Intestinal | 0.29 researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies on Broussonetine B and Its Analogues

Stereochemical Determinants of Glycosidase Inhibition

The configuration of the polyhydroxylated pyrrolidine (B122466) ring plays a pivotal role in determining the glycosidase inhibitory activities of broussonetine analogues. ox.ac.ukrsc.org Most naturally occurring broussonetines, including Broussonetine B, possess a common (2R, 3R, 4R, 5R)-pyrrolidine moiety. nih.gov This specific arrangement of chiral centers is fundamental to their interaction with the active sites of target enzymes. Synthetic studies involving the creation of analogues with different pyrrolidine core configurations have consistently demonstrated that alterations in this core structure significantly impact inhibitory potency and selectivity. ox.ac.ukrsc.org For instance, the biological activity of five-membered iminocyclitols, a class to which broussonetines belong, is dictated by the stereochemistry of all carbon atoms within the pyrrolidine ring system. beilstein-journals.org

The stereoisomerism of broussonetine analogues has a profound effect on their specificity and potency as glycosidase inhibitors. nih.govnih.gov Enantiomers of broussonetines often exhibit dramatically different and selective inhibitory profiles. A striking example is (+)-broussonetine W, which is a potent and selective inhibitor of β-galactosidase (IC₅₀ = 0.03 μM), while its enantiomer acts as a selective and potent inhibitor of α-glucosidase (IC₅₀ = 0.047 μM). ox.ac.ukrsc.org

Similarly, studies on broussonetine M and its stereoisomers have highlighted the critical role of stereochemistry. Broussonetine M and its 10'-epi-broussonetine M analogue are potent inhibitors of β-glucosidase and β-galactosidase. In contrast, their respective enantiomers, ent-broussonetine M and ent-10'-epi-broussonetine M, are selective and potent inhibitors of rice α-glucosidase and rat intestinal maltase. nih.govnih.govresearchgate.net This demonstrates that both the configuration of the pyrrolidine ring and the stereochemistry of remote hydroxyl groups on the side chain are crucial determinants of inhibitory specificity and potency. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| (+)-Broussonetine W | β-Galactosidase | 0.03 |

| ent-(+)-Broussonetine W | α-Glucosidase | 0.047 |

| Broussonetine M | β-Glucosidase | 6.3 |

| β-Galactosidase | 2.3 | |

| 10'-epi-Broussonetine M | β-Glucosidase | 0.8 |

| β-Galactosidase | 0.2 | |

| ent-Broussonetine M | α-Glucosidase (rice) | 1.2 |

| Maltase (rat intestinal) | 0.29 | |

| ent-10'-epi-Broussonetine M | α-Glucosidase (rice) | 1.3 |

| Maltase (rat intestinal) | 18 |

Influence of Side Chain Characteristics

The nature of the long alkyl side chain attached to the pyrrolidine ring is another major factor influencing the biological activity of this compound and its analogues.

The length of the alkyl side chain has been shown to affect the glycosidase inhibition profile. ox.ac.ukrsc.org For instance, in a series of α-1-C-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB) derivatives, an increase in the length of the C-1 alkyl chain led to a shift in inhibitory activity from α-glucosidases towards β-glucosidases, accompanied by an improvement in potency. mdpi.com This suggests that the hydrophobic interactions of the side chain within the enzyme's active site play a significant role in determining specificity. The presence of a long lipophilic side chain is considered important for the inhibitory activity of these types of analogues. researchgate.net

The presence and location of oxygenated functional groups, such as hydroxyl and keto groups, on the alkyl side chain are critical for the specificity and potency of glycosidase inhibition. researchgate.netresearchgate.net The C-10' hydroxyl group in broussonetine M analogues, for example, influences their inhibitory activity. nih.govnih.gov

Furthermore, studies on broussonetines E and F, which both possess a hydroxyl group at the C-1' position, revealed potent inhibitory activity against α-glucosidase. doi.org However, broussonetines G and H, which also have a C-1' hydroxyl group, did not show inhibition of α-glucosidase. This has led to the suggestion that the inhibition of α-glucosidase by these compounds may be attributable to the combined presence of hydroxyl groups at both C-1' and C-13', along with keto groups at either the C-9' or C-10' position. doi.org The α,β-unsaturated ketone functional group has also been noted to have some effect on glycosidase inhibition. ox.ac.ukrsc.org

The introduction of various substituents on the alkyl side chain can modulate the inhibitory activity of broussonetine analogues. For example, the introduction of substituents on a terminal aryl group or the placement of hydroxyl groups at the C-1' position of the alkyl chain in certain DAB derivatives resulted in decreased α-glucosidase inhibition but a significant enhancement of their inhibitory activity against bovine liver β-glucosidase and β-galactosidase. researchgate.netresearchgate.net Moreover, the epimerization of the C-1' configuration in these analogues was found to clearly lower their inhibitory potency against bovine liver β-glucosidase and β-galactosidase. researchgate.net

Comparative SAR with Related Iminosugars (e.g., DAB, DMDP)

The structure-activity relationships (SAR) of this compound and its analogues are best understood through comparison with structurally related and more fundamental iminosugars, namely 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP). These comparisons highlight the critical role of the C-5 alkyl side chain and the stereochemistry of the pyrrolidine core in determining the inhibitory potency and selectivity against various glycosidases.

Broussonetines can be structurally viewed as α-1-C-alkylated-DABs. nih.gov Most share a common (2R, 3R, 4R, 5R)-pyrrolidine moiety, which is characteristic of this class of compounds. nih.gov However, in terms of their biological activity, particularly their glycosidase inhibitory profiles, broussonetines are more aptly considered analogues of DMDP. nih.gov While DAB is a potent inhibitor of α-glucosidases, DMDP is a strong inhibitor of β-glucosidases and β-galactosidases. nih.govmdpi.com This distinction is crucial for understanding the SAR of the more complex broussonetines.

The addition of the long, functionalized C-13 alkyl chain at the C-5 position of the pyrrolidine ring, a defining feature of broussonetines, significantly modulates the inhibitory profile observed with the parent DAB and DMDP scaffolds. For instance, broussonetine M, which shares the same pyrrolidine core as this compound but with a different side chain, and its 10'-epi-analogue, demonstrate potent inhibition of β-glucosidase and β-galactosidase, a characteristic shared with DMDP. nih.gov However, unlike DMDP, these broussonetine analogues lose their inhibitory activity against α-glucosidase, α-mannosidase, and trehalase. nih.govmdpi.com This suggests that the bulky alkyl side chain enhances interactions with certain β-glycosidases while sterically hindering binding to some α-glycosidases.

The stereochemistry of both the pyrrolidine ring and the substituents on the alkyl side chain plays a pivotal role in the inhibitory activity. Studies on broussonetine M and its enantiomer have revealed that while the natural D-enantiomer potently inhibits β-glucosidases, its L-enantiomer acts as a selective and potent inhibitor of α-glucosidases, including rice α-glucosidase and rat intestinal maltase. nih.govresearchgate.netresearchgate.net This mirrors the relationship seen between DMDP and its enantiomer, L-DMDP, where L-DMDP is a potent and specific α-glucosidase inhibitor. nih.govmdpi.commdpi.com This "looking-glass" effect, where the enantiomer inhibits the opposite anomeric form of the glycosidase, is a recurring theme in this class of iminosugars. mdpi.com

Furthermore, even subtle changes in the stereochemistry of the side chain can have a dramatic effect. For example, the 10'-epi-analogue of broussonetine M, with an R configuration at C-10', is approximately four times more potent as a β-glucosidase inhibitor than broussonetine M itself, which has an S configuration at this position. nih.govmdpi.com

The introduction of hydroxyl groups on the alkyl chain of DAB analogues, creating broussonetine-like structures, has been shown to decrease α-glucosidase inhibition but significantly enhance inhibition against bovine liver β-glucosidase and β-galactosidase. researchgate.netresearchgate.net This further underscores the importance of the side chain in directing the inhibitory profile towards β-glycosidases, a characteristic feature of the broussonetine family.

Table 1: Comparative Glycosidase Inhibition of Broussonetine M Analogues, DAB, and DMDP

| Compound | α-Glucosidase (rice) IC₅₀ (µM) | β-Glucosidase (bovine liver) IC₅₀ (µM) | β-Galactosidase (bovine liver) IC₅₀ (µM) | α-Mannosidase (snail) |

| Broussonetine M | NI | 6.3 | 2.3 | NI |

| 10'-epi-Broussonetine M | NI | 0.8 | 0.2 | NI |

| ent-Broussonetine M | 1.2 | NI | NI | NI |

| ent-10'-epi-Broussonetine M | 1.3 | NI | NI | NI |

| DAB (1) | Potent Inhibitor | Weak Inhibitor | - | Weak Inhibitor |

| DMDP (2) | NI | 9.7 | 3.3 | NI |

| l-DMDP (ent-2) | Potent Inhibitor | NI | NI | NI |

| NI: No Inhibition. Data compiled from multiple sources. nih.govmdpi.comresearchgate.net |

Preclinical Research on Broussonetine B: in Vitro Studies

Enzyme Inhibition Assays with Purified Glycosidases

The initial step in evaluating the potential of an iminosugar is typically to screen it against a panel of purified glycosidases. These enzymes are responsible for cleaving glycosidic bonds in oligosaccharides and glycoconjugates, and their inhibition is linked to various therapeutic effects. nih.gov The inhibitory activity is generally quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Broussonetine B was first isolated and characterized in a 1997 study by Shibano et al. nih.gov In this foundational research, several new broussonetine alkaloids, including A, B, E, and F, were tested for their inhibitory effects against a panel of glycosidases. The results of these assays highlighted the high degree of structural specificity required for potent enzyme inhibition.

Notably, the study reported that Broussonetines E and F exhibited strong inhibitory activity against α-glucosidase, β-glucosidase, β-galactosidase, and β-mannosidase. nih.gov However, this compound, along with Broussonetine A, did not show significant inhibition of these enzymes under the reported assay conditions. nih.gov This finding underscores that subtle variations in the chemical structure among the broussonetine family lead to profound differences in their biological activity. While the broader class of broussonetines is known for glycosidase inhibition, this compound itself was inactive in these initial, pivotal tests. nih.govdoi.org

Table 1: Glycosidase Inhibition Profile of this compound from the Foundational 1997 Study

| Enzyme Target | Enzyme Source | This compound (Compound 2) Activity | Active Compounds in the Same Study |

| α-Glucosidase | Not Specified | No significant inhibition reported nih.gov | Broussonetine E, Broussonetine F nih.gov |

| β-Glucosidase | Not Specified | No significant inhibition reported nih.gov | Broussonetine E, Broussonetine F nih.gov |

| β-Galactosidase | Not Specified | No significant inhibition reported nih.gov | Broussonetine E, Broussonetine F nih.gov |

| β-Mannosidase | Not Specified | No significant inhibition reported nih.gov | Broussonetine E, Broussonetine F nih.gov |

Cellular Model Systems for Pharmacological Evaluation

Following studies with purified enzymes, researchers often employ cell-based assays to evaluate a compound's activity in a more physiologically relevant environment. ipb.ac.id These models help to determine if a compound can enter a cell and engage its target in a complex intracellular milieu. For this compound specifically, published research on its activity in cellular models has not been reported. However, the general methodologies used for such evaluations are well-established.

To assess the inhibitory effect of a compound on glycosidases within a cell, researchers typically use either cell lysates or intact, living cells. ipb.ac.id In assays with cell lysates, the cell membrane is disrupted, and the inhibitor is added to the mixture containing the cell's enzymatic machinery. The activity of specific glycosidases is then measured using synthetic substrates that release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon cleavage. A reduction in the color or fluorescence produced indicates enzyme inhibition.

Whole-cell assays provide additional information about the compound's ability to cross the cell membrane to reach its target. In this setup, intact cells are incubated with the inhibitor before the synthetic substrate is added. The substrate must also be able to enter the cell. The level of inhibition is again measured by the change in the resulting signal, providing a more comprehensive picture of the compound's potential bioactivity.

Understanding if and how a compound enters a cell and where it accumulates is crucial for its pharmacological evaluation. Since no specific studies on the cellular uptake and localization of this compound have been reported, the general experimental approach for related iminosugars is described here.

A common method involves chemical synthesis to attach a fluorescent tag to the inhibitor molecule. These fluorescently labeled analogs can then be incubated with cultured cells. Techniques such as confocal laser scanning microscopy are used to visualize the compound's presence and distribution within the cell.

To determine the precise subcellular location, co-localization experiments are performed. This involves simultaneously staining the cells with the fluorescently labeled inhibitor and organelle-specific dyes, such as LysoTracker (for lysosomes) or MitoTracker (for mitochondria). If the inhibitor's fluorescence signal overlaps with that of an organelle marker, it indicates accumulation in that specific compartment. This information is vital, as the therapeutic utility of an enzyme inhibitor depends on its ability to reach the cellular compartment where the target enzyme resides. Furthermore, studies on other iminosugars have shown that modifying the structure, such as by adding an N-butyl group, can enhance cellular uptake.

Future Research Directions and Translational Perspectives for Broussonetine B

Advancements in Synthetic Methodologies for Novel Analogues

Development of More Efficient and Stereoselective Syntheses

The synthesis of broussonetine B and its analogues has been a significant focus for organic chemists, leading to the development of various synthetic strategies. A key approach involves the use of sugar-derived cyclic nitrones to construct the polyhydroxylated pyrrolidine (B122466) core, which is a common structural feature among most broussonetines. researchgate.netnih.gov This method allows for the stereocontrolled formation of the pyrrolidine ring. researchgate.netnih.gov

A particularly versatile and widely employed strategy for introducing the characteristic long alkyl side chain of broussonetines is the cross-metathesis (CM) reaction. researchgate.netnih.govbeilstein-journals.org This reaction, often catalyzed by second-generation Grubbs catalysts, allows for the coupling of the pyrrolidine core with various side-chain fragments, enabling the synthesis of a diverse range of natural broussonetines and their analogues. beilstein-journals.org The combination of ring-closing metathesis (RCM) for forming the pyrrolidine core and subsequent cross-metathesis for side-chain installation provides a powerful and flexible synthetic route. beilstein-journals.org

Other notable synthetic strategies include:

Convergent, stereocontrolled synthesis from D-serine : This method has been successfully applied to synthesize broussonetines C, D, M, O, and P. beilstein-journals.org

Synthesis from R-glyceraldehyde : This approach has been used for the total synthesis of broussonetine I and J2, as well as their enantiomers. researchgate.netacs.org

Use of a d-arabinose-derived cyclic nitrone : This has been employed in a versatile synthesis of broussonetine M and its stereoisomers, featuring key steps like Keck asymmetric allylation to control the stereochemistry of a remote hydroxyl group on the side chain. nih.govox.ac.ukresearchgate.net

These advancements have not only made the synthesis of broussonetines more efficient but have also provided access to a wider array of analogues for structure-activity relationship (SAR) studies. researchgate.net

Design and Synthesis of Derivatives with Improved Selectivity

A primary goal in synthesizing this compound analogues is to develop derivatives with enhanced and more selective inhibitory activity against specific glycosidases. beilstein-journals.orggardp.org Research has shown that both the stereochemistry of the polyhydroxylated pyrrolidine ring and the nature of the side chain significantly influence the inhibitory potency and selectivity. nih.govresearchgate.netox.ac.uknih.gov

Key findings from the synthesis and evaluation of various analogues include:

Enantiomers and Stereoisomers : The enantiomer of broussonetine I is a potent inhibitor of α-glucosidase, while broussonetine I itself is a potent β-glucosidase inhibitor. researchgate.netacs.org Similarly, the natural form of broussonetine W is a selective and potent inhibitor of β-galactosidase, whereas its enantiomer is a selective and potent inhibitor of α-glucosidase. researchgate.netnih.gov

Side-Chain Modifications : The length of the side chain and the presence of functional groups, such as an α,β-unsaturated ketone, can affect glycosidase inhibition. researchgate.netnih.gov For instance, the introduction of substituents on the terminal aryl group or hydroxyl groups at the C-1' position of the alkyl chains in broussonetine W analogues decreased their α-glucosidase inhibition but significantly improved their inhibition of bovine liver β-glucosidase and β-galactosidase. researchgate.net

Pyrrolidine Core Variations : The configuration of the polyhydroxylated pyrrolidine ring is a crucial determinant of inhibitory activity. researchgate.netnih.gov

These studies underscore the potential to fine-tune the biological activity of this compound by systematically modifying its structure. The development of a diverse library of analogues is essential for elucidating detailed structure-activity relationships and for identifying candidates with optimal therapeutic profiles.

| Analogue | Key Structural Modification | Observed Effect on Glycosidase Inhibition | Reference |

| ent-Broussonetine I | Enantiomer of Broussonetine I | Potent inhibitor of α-glucosidase | researchgate.netacs.org |

| ent-Broussonetine W | Enantiomer of Broussonetine W | Selective and potent inhibitor of α-glucosidase | researchgate.netnih.gov |

| Broussonetine W Analogue | Aryl substituents on the alkyl chain | Decreased α-glucosidase inhibition, increased β-glucosidase and β-galactosidase inhibition | researchgate.net |

| Broussonetine M Analogue | Varied stereochemistry of the pyrrolidine core | Altered specificity and potency of glycosidase inhibition | nih.govox.ac.uk |

Elucidation of Additional Molecular Targets Beyond Glycosidases

While the primary known targets of this compound and its analogues are various glycosidases, there is emerging evidence suggesting potential interactions with other molecular targets. For instance, some analogues of jaspine B, a structurally related compound, have been found to be selective inhibitors of sphingosine (B13886) kinase (SphK), an enzyme involved in cell growth and survival. colab.ws This suggests that broussonetine-like structures may have a broader range of biological activities than initially thought.

Furthermore, some novel aza-analogues of jaspine B have demonstrated significant antiproliferative and cytotoxic effects on cancer cell lines such as Jurkat and HeLa, with IC50 values in the low micromolar range. colab.ws This points towards the possibility that these compounds may interact with molecular targets involved in cancer cell proliferation and survival, which may or may not be glycosidases.

The exploration of these non-glycosidase targets is a crucial area for future research. Identifying and validating these additional molecular interactions could open up new therapeutic applications for this compound and its derivatives beyond their established roles as glycosidase inhibitors.

Exploration of this compound as a Pharmacological Chaperone Candidate

The potential of iminosugars, including this compound analogues, as pharmacological chaperones (PCs) for lysosomal storage diseases (LSDs) is a promising area of investigation. ox.ac.ukfrontiersin.org LSDs are often caused by mutations that lead to misfolding and premature degradation of lysosomal enzymes. nih.gov PCs are small molecules that can bind to these mutant enzymes, stabilizing their correct conformation and facilitating their transport to the lysosome, thereby restoring partial enzyme activity. frontiersin.orgnih.gov

The structural similarity of broussonetines to the natural substrates of glycosidases makes them ideal candidates for this therapeutic approach. Specifically, derivatives of 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), which can be considered the core structure of many broussonetines, have been investigated as PCs for Gaucher disease, an LSD caused by mutations in the β-glucocerebrosidase enzyme. researchgate.net

The design strategy for effective PCs often involves modifying the alkyl chain to enhance binding affinity and selectivity for the target enzyme. researchgate.net For example, a 7-(tetralin-2-yl)-heptyl-DAB compound was designed and synthesized based on the aromatic and hydrophobic properties of the binding site, resulting in significantly enhanced activity. researchgate.net This highlights the importance of understanding the three-dimensional structure of the target enzyme for designing effective pharmacological chaperones. The development of broussonetine-based PCs could offer a novel therapeutic strategy for various LSDs, including those affecting the central nervous system, as these small molecules have the potential to cross the blood-brain barrier. frontiersin.org

Computational Chemistry and Modeling for Structure-Based Design

Computational chemistry and molecular modeling are increasingly valuable tools in the development of novel this compound analogues with improved properties. gardp.orgnih.govresearchgate.net These methods, which fall under the umbrella of structure-based drug design (SBDD), utilize the three-dimensional structure of a target protein to design or identify new compounds that can bind to it. gardp.org

Key computational approaches being applied in this area include:

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. gardp.org It has been used to study the binding of broussonetine analogues to glycosidases, providing insights into the interactions that govern their inhibitory activity. ox.ac.uk

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com This can help to understand the conformational changes that occur upon binding and to assess the stability of the ligand-protein complex. nih.gov For instance, MD simulations have been used to analyze the binding of α-1-C-alkyl-DAB derivatives to β-glucocerebrosidase, revealing that the interaction with a hydrophobic binding site is crucial for high binding affinity. researchgate.net

Ligand-Mapping Molecular Dynamics (LMMD) : This method uses small organic fragments to probe the surface of a protein and identify potential binding pockets, which can guide the design of new ligands. a-star.edu.sg

By combining these computational approaches with experimental data, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its analogues. nih.gov This knowledge is critical for the rational design of new derivatives with enhanced potency, selectivity, and pharmacological properties. The ultimate goal is to create a synergistic cycle of computational design, chemical synthesis, and biological evaluation to accelerate the discovery of new therapeutic agents based on the broussonetine scaffold. gardp.org

| Computational Method | Application in this compound Research | Reference |

| Molecular Docking | Predicting binding modes and affinities of analogues to glycosidases. | ox.ac.uk |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-protein complexes and understanding binding mechanisms. | researchgate.netmdpi.com |

| Ligand-Mapping Molecular Dynamics (LMMD) | Identifying novel binding sites on target proteins to guide ligand design. | a-star.edu.sg |

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Broussonetine B, and how do they influence its bioactivity?

- Methodological Approach : Use spectroscopic techniques (NMR, MS) and X-ray crystallography to determine the compound's stereochemistry and functional groups. Compare structural motifs with related compounds to infer activity-structure relationships. Validate purity via HPLC and elemental analysis .

- Example Data :

| Technique | Key Findings | Reference Standard |

|---|---|---|

| NMR (¹H/¹³C) | Identified glycosidic linkage at C-3 | |

| X-ray | Confirmed β-conformation of sugar |

Q. What established synthetic pathways are available for this compound?

- Methodological Approach : Review literature for existing protocols (e.g., total synthesis, semi-synthesis). Optimize reaction conditions (e.g., solvent, catalysts) to improve yield. Use TLC and GC-MS to monitor intermediates. Ensure reproducibility by detailing step-by-step procedures in supplementary materials .

Q. How is this compound’s mechanism of action typically investigated in enzymatic studies?

- Methodological Approach : Perform in vitro enzyme inhibition assays (e.g., α-glucosidase). Use kinetic analyses (Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Include controls with known inhibitors (e.g., acarbose) and validate via dose-response curves .

Advanced Research Questions

Q. How to design experiments to resolve contradictory reports on this compound’s bioactivity across studies?

- Methodological Approach : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols. Use meta-analysis to quantify heterogeneity (I² statistic) and sensitivity analysis to test robustness .

- Example Workflow :

Literature meta-analysis of IC₅₀ values.

Standardize assay pH/temperature.

Re-test using identical cell lines and controls.

Q. What statistical methods are optimal for analyzing high-throughput screening data of this compound derivatives?

- Methodological Approach : Apply LASSO regression to identify significant predictors of bioactivity while reducing multicollinearity. Validate models via cross-validation (k-fold) and report confidence intervals. Use PCA to cluster derivatives by structural features .

Q. How to optimize in vivo pharmacokinetic studies for this compound to enhance bioavailability data reliability?

- Methodological Approach : Use LC-MS/MS for plasma concentration profiling. Design longitudinal studies with repeated sampling (t = 0, 1, 3, 6h). Account for inter-individual variability via mixed-effects models. Include formulation controls (e.g., liposomal vs. free compound) .

Q. What strategies mitigate reproducibility challenges in this compound’s cytotoxicity assays?

- Methodological Approach : Adopt blinded analysis to reduce bias. Pre-register protocols (e.g., on Open Science Framework). Use cell lines authenticated via STR profiling. Report raw data with uncertainties (e.g., SEM) and effect sizes (e.g., Cohen’s d) .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Approach : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify downstream targets. Use pathway enrichment tools (DAVID, KEGG) for functional annotation. Validate via CRISPR knockdown of candidate genes .

Key Considerations for Methodological Rigor

- Data Transparency : Deposit raw spectra, assay data, and code in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical Compliance : For animal studies, follow ARRIVE guidelines; include ethics committee approval IDs .

- Conflict Resolution : Address contradictory findings by transparently reporting limitations (e.g., sample size, batch effects) and proposing follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.